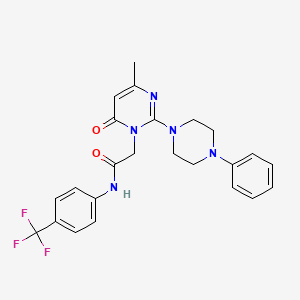
2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H24F3N5O2 and its molecular weight is 471.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide represents a unique structure within the class of pyrimidine derivatives, characterized by its potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrimidine core, a phenylpiperazine moiety, and a trifluoromethyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Interaction : The phenylpiperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in neuropharmacology.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in the synaptic cleft.
Anticonvulsant Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies on related structures have demonstrated efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) models:
| Compound | MES Efficacy (mg/kg) | PTZ Efficacy (mg/kg) |
|---|---|---|
| Compound A | 100 | 75 |
| Compound B | 50 | 100 |
| Target Compound | TBD | TBD |
The above table summarizes findings from various studies that highlight the anticonvulsant potential of similar compounds .
Cytotoxicity and Anticancer Activity
In vitro studies have shown that compounds with similar structural features can induce apoptosis in cancer cell lines such as HCT116 and MCF7. The mechanism involves cell cycle arrest and modulation of apoptotic pathways:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 45 | G0/G1 Arrest |
| MCF7 | 30 | Apoptosis Induction |
These findings suggest that the compound may hold promise as an anticancer agent .
Study on Anticonvulsant Properties
A comprehensive study synthesized several derivatives based on the phenylpiperazine scaffold and evaluated their anticonvulsant activity. The most active derivative exhibited significant protection in both MES and PTZ tests, leading to further investigations into its pharmacodynamics and safety profile .
Anticancer Evaluation
In another study focused on anticancer activity, compounds were tested against various cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced cytotoxicity. Compounds with trifluoromethyl substitutions showed enhanced activity compared to their unsubstituted counterparts .
Propiedades
IUPAC Name |
2-[4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N5O2/c1-17-15-22(34)32(16-21(33)29-19-9-7-18(8-10-19)24(25,26)27)23(28-17)31-13-11-30(12-14-31)20-5-3-2-4-6-20/h2-10,15H,11-14,16H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGPSNFZWJLZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














